An In-depth Technical Guide to the Synthesis and Characterization of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid
An In-depth Technical Guide to the Synthesis and Characterization of [4-(4-Phosphonophenyl)phenyl]phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(4-phosphonophenyl)phenyl]phosphonic acid, a versatile organophosphorus compound with significant potential in materials science and medicinal chemistry. This document details the prevalent synthetic methodologies, including the Michaelis-Arbuzov reaction followed by hydrolysis, and outlines the key analytical techniques for its characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers.
Introduction
[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as [1,1′-biphenyl]-4,4′-diylbis(phosphonic acid), is an organic compound featuring a biphenyl core functionalized with two phosphonic acid groups.[1] Its rigid structure and the strong coordinating ability of the phosphonic acid moieties make it a valuable building block in the development of metal-organic frameworks (MOFs), corrosion inhibitors, and flame retardants.[1] Furthermore, the phosphonic acid groups can mimic phosphate groups in biological systems, opening avenues for its application as a metal chelator in biomedical research and as a scaffold in drug design.[1]
This guide serves as a technical resource for professionals in research and development, providing detailed protocols and characterization data to facilitate the synthesis and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of [4-(4-phosphonophenyl)phenyl]phosphonic acid is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | [4-(4-phosphonophenyl)phenyl]phosphonic acid | [1] |
| Synonyms | [1,1′-Biphenyl]-4,4′-diylbis(phosphonic acid) | [1][2] |
| CAS Number | 13817-79-3 | [3][4][5] |
| Molecular Formula | C₁₂H₁₂O₆P₂ | [1][4][5] |
| Molecular Weight | 314.17 g/mol | [1][4][5] |
| Appearance | White powder | |
| Melting Point | >300 °C | [3] |
| Boiling Point | 634.5±65.0 °C (Predicted) | [3] |
| pKa | 1.47±0.10 (Predicted) | [3] |
| Storage | Store at room temperature | [3][5] |
Synthesis Methodology
The most common and effective method for the synthesis of [4-(4-phosphonophenyl)phenyl]phosphonic acid is a two-step process. The first step involves the formation of a tetraalkyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate) intermediate via a Michaelis-Arbuzov reaction. The second step is the hydrolysis of the phosphonate esters to the final diacid product.
Step 1: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[6][7][8] It involves the reaction of a trialkyl phosphite with an alkyl halide.[6][7] In this synthesis, 4,4′-dihalobiphenyl (typically 4,4′-dibromobiphenyl) is reacted with an excess of a trialkyl phosphite, such as triethyl phosphite, at elevated temperatures.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the tetraethyl ester intermediate is as follows:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4′-dibromobiphenyl and a four-fold molar excess of triethyl phosphite.
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Reaction Conditions: The reaction mixture is heated to reflux (typically 160-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation. The resulting crude product, tetraethyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate), can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Hydrolysis
The final step is the hydrolysis of the phosphonate ester to the phosphonic acid. This is typically achieved by refluxing the ester with a strong acid, such as concentrated hydrochloric acid.
Experimental Protocol:
-
Reaction Setup: The purified tetraethyl [1,1′-biphenyl]-4,4′-diylbis(phosphonate) is suspended in concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for 12-24 hours. The solid ester will gradually dissolve as the hydrolysis proceeds.
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Work-up and Purification: After cooling to room temperature, the precipitated white solid is collected by filtration, washed with deionized water, and then with a suitable organic solvent like acetone or ethanol to remove any remaining impurities. The product is then dried under vacuum to yield pure [4-(4-phosphonophenyl)phenyl]phosphonic acid.
Characterization
The structure and purity of the synthesized [4-(4-phosphonophenyl)phenyl]phosphonic acid are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of [4-(4-phosphonophenyl)phenyl]phosphonic acid.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the biphenyl core. The acidic protons of the phosphonic acid groups may appear as a broad singlet.
³¹P NMR: The phosphorus-31 NMR spectrum is characteristic and should exhibit a single resonance, confirming the presence of the phosphonic acid groups.
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms of the biphenyl backbone. The carbon atoms directly bonded to the phosphorus atoms will show coupling (J-coupling).
Table 2: Expected NMR Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | DMSO-d₆ | ~7.7-7.9 | m | Aromatic protons | |
| ~12.0 | br s | P-OH | |||
| ³¹P | DMSO-d₆ | ~15-20 | s | -P(O)(OH)₂ | |
| ¹³C | DMSO-d₆ | ~125-145 | m | Aromatic carbons | |
| ~130-135 | d | J(C-P) ≈ 180-190 | C-P |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000 | O-H stretch | P-OH |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1200 | P=O stretch | Phosphonic acid |
| ~1000 | P-O stretch | Phosphonic acid |
| ~700-900 | C-H bend | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Table 4: Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| ESI⁻ | [M-H]⁻ ≈ 313.01 |
| ESI⁻ | [M-2H]²⁻ ≈ 156.00 |
| HRMS (ESI⁻) | Calculated for C₁₂H₁₁O₆P₂⁻: 313.0085, Found: [Value to be determined experimentally] |
Applications and Future Perspectives
[4-(4-Phosphonophenyl)phenyl]phosphonic acid has a wide range of potential applications:
-
Materials Science: As a linker in the synthesis of robust and porous metal-organic frameworks (MOFs) for gas storage and separation.[1] It is also used to improve the adhesion of coatings to metal surfaces.[3]
-
Catalysis: The phosphonic acid groups can act as ligands for metal catalysts, enhancing their activity and stability.[1]
-
Biomedical Applications: Its ability to chelate metal ions makes it a candidate for the development of therapeutic agents for diseases associated with metal ion imbalance.[1] It can also serve as a scaffold for the design of enzyme inhibitors.
Further research into the derivatization of the phosphonic acid groups could lead to the development of novel materials with tailored properties and new therapeutic agents with enhanced efficacy and selectivity.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of [4-(4-phosphonophenyl)phenyl]phosphonic acid. The two-step synthesis involving a Michaelis-Arbuzov reaction followed by acid hydrolysis is a reliable method for obtaining this compound. The provided characterization data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this versatile molecule, facilitating its application in a variety of scientific disciplines.
References
- 1. Buy [4-(4-Phosphonophenyl)phenyl]phosphonic acid | 13817-79-3 [smolecule.com]
- 2. [1,1'-Biphenyl]-4,4'-diylbis(phosphonic acid) - SIKÉMIA [sikemia.com]
- 3. [4-(4-phosphonophenyl)phenyl]phosphonic acid CAS#: 13817-79-3 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
